海百合素

描述

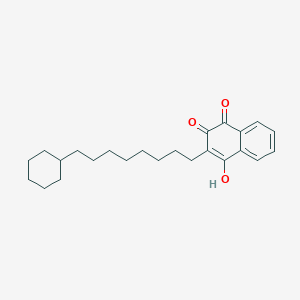

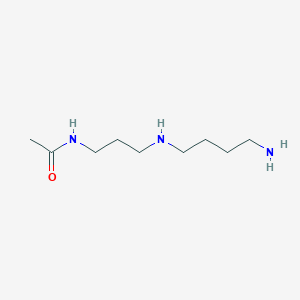

Hellebrin is a natural product found in Helleborus viridis, Helleborus cyclophyllus, and other organisms . It is a cardiac steroid with the molecular formula C36H52O15 .

Synthesis Analysis

Studies on the constituents of Helleborus purpurascens have identified cardiac steroids (Hellebrin), cysteine-rich proteins (Hellethionins), and several steroidal saponins in these plants . The amino acid composition of native extracts from the root and rootstock of Helleborus purpurascens has been investigated .

Molecular Structure Analysis

The Hellebrin molecule contains a total of 109 bond(s). There are 57 non-H bond(s), 4 multiple bond(s), 7 rotatable bond(s), 4 double bond(s), 1 five-membered ring(s), 6 six-membered ring(s), 1 nine-membered ring(s), 2 ten-membered ring(s), 1 ester(s) (aliphatic), 1 aldehyde(s) (aliphatic), 8 hydroxyl group(s), 1 primary alcohol(s), 5 secondary .

Chemical Reactions Analysis

While specific chemical reactions involving Hellebrin are not detailed in the search results, it’s worth noting that the study of chemical reactions and their optimization is a key area of research in chemistry .

Physical And Chemical Properties Analysis

Hellebrin has a molecular weight of 724.79 . Its percent composition is C 59.66%, H 7.23%, O 33.11% .

科学研究应用

Cancer Research

Hellebrin has been shown to have significant in vitro growth inhibitory effects on cancer cells . It binds to the alpha subunits of the Na+/K±ATPase, which has been suggested to function as a non-canonical cardiotonic steroid-binding receptor that activates multiple signaling cascades, especially in cancer cells . This binding affinity is usually higher for the α2β1 and α3β1 than for the α1β1 NaK complex .

Overcoming Multi-Drug Resistance in Cancer Cells

Hellebrin and its aglycone form, hellebrigenin, have been shown to overcome multi-drug resistance (MDR) in cancer cells . Many ATP-binding cassette (ABC) transporters are implicated in the MDR phenotypes of cancer cells .

Impact on Mitochondrial Oxidative Phosphorylation

A common feature for all cardiotonic steroids analyzed, including Hellebrin, is a dramatic reduction in the oxygen consumption rate in cardenolide- and bufadienolide-treated cells . This reflects a direct impact on mitochondrial oxidative phosphorylation .

Traditional Medicine

Plants containing Hellebrin have long been used in traditional medicine to treat various conditions, such as edema, arthritis, and ulcer . Current studies are exploring the potential of these natural compounds in modern medicine .

作用机制

Target of Action

Hellebrin, also known as NSC-93134 or NSC93134, is a cardiac glycoside . Its primary target is the Na+/K±ATPase . This enzyme, also known as the sodium-potassium pump, plays a crucial role in maintaining the electrochemical gradient across the cell membrane, which is vital for numerous cellular processes .

Mode of Action

Hellebrin interacts with its target by binding to the Na+/K±ATPase and blocking its non-canonical function as a receptor for cardiac glycosides . It has a higher affinity for the α1β1 subunit of the Na+/K±ATPase than the α2β1 or α3β1 complexes .

Biochemical Pathways

By inhibiting the Na+/K±ATPase, Hellebrin disrupts the balance of sodium and potassium ions across the cell membrane . This disruption can lead to a variety of downstream effects, including changes in cell volume, membrane potential, and intracellular calcium levels . These changes can affect numerous biochemical pathways and cellular processes.

Pharmacokinetics

It’s known that hellebrin is water-soluble , which could influence its bioavailability and distribution within the body.

Result of Action

Hellebrin’s inhibition of the Na+/K±ATPase has been correlated with its ability to inhibit cancer cell growth . It has been shown to induce caspase-dependent apoptosis in Jurkat T cells . The GI50 (50% growth inhibitory concentration) of Hellebrin has been reported to be between 6-58 nM in various human cancer cell lines .

安全和危害

When handling Hellebrin, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

属性

IUPAC Name |

3-[3,4-dihydroxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,14-dihydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H52O15/c1-17-30(51-32-28(43)26(41)25(40)23(14-37)50-32)27(42)29(44)31(48-17)49-19-5-10-34(16-38)21-6-9-33(2)20(18-3-4-24(39)47-15-18)8-12-36(33,46)22(21)7-11-35(34,45)13-19/h3-4,15-17,19-23,25-32,37,40-46H,5-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCSLTSSPIJWEJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=COC(=O)C=C6)C)C=O)O)O)OC7C(C(C(C(O7)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H52O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60871955 | |

| Record name | 3-[(6-Deoxy-4-O-hexopyranosylhexopyranosyl)oxy]-5,14-dihydroxy-19-oxobufa-20,22-dienolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60871955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

724.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bufa-20,22-dienolide, 3-[(6-deoxy-4-O-beta-D-glucopyranosyl-alpha-L-mannopyranosyl)oxy]-5,14-dihydroxy-19-oxo-, (3beta,5beta)- | |

CAS RN |

13289-18-4 | |

| Record name | Hellebrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13289-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hellebrin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93134 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hellebrin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.989 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(E)-2-(4-bromophenyl)vinyl]benzene-1,3-diol](/img/structure/B88990.png)